2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid
Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid is a useful research compound. Its molecular formula is C20H20O7 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reaction Mechanisms and Synthesis
Research has explored the acidolysis mechanisms of lignin model compounds, highlighting the significance of specific molecular structures in chemical reactions. For instance, the study on the mechanism of β-O-4 bond cleavage during the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds suggests varying mechanisms based on the presence of different groups, indicating the intricate nature of chemical reactions involving complex molecules like 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid (T. Yokoyama, 2015).
Environmental Remediation
The sorption of phenoxy herbicides, including compounds structurally related to this compound, to soil and other substrates has been studied extensively. These studies contribute to understanding how such compounds interact with environmental matrices and their potential impact on pollution remediation processes. The sorption properties are influenced by soil parameters like pH and organic carbon content, which are crucial for designing effective environmental management strategies (D. Werner, J. Garratt, G. Pigott, 2012).
Pharmacological Properties
Several studies have focused on the degradation of pharmaceutical compounds through advanced oxidation processes (AOPs), examining kinetics, mechanisms, and by-products. These insights are vital for assessing the environmental fate of pharmacologically active compounds, including potential analogs of this compound, and their impact on water treatment technologies (Mohammad Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-(4-methoxycarbonyl-2-propylphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-3-4-12-9-14(20(23)24-2)6-7-15(12)27-18(19(21)22)13-5-8-16-17(10-13)26-11-25-16/h5-10,18H,3-4,11H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRDPZWCGFEMLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)OC)OC(C2=CC3=C(C=C2)OCO3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572242 | |
Record name | (2H-1,3-Benzodioxol-5-yl)[4-(methoxycarbonyl)-2-propylphenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159590-92-8 | |
Record name | (2H-1,3-Benzodioxol-5-yl)[4-(methoxycarbonyl)-2-propylphenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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